PF-06815189 -

PF-06815189

Catalog Number: EVT-1535396
CAS Number:
Molecular Formula: C19H17F3N6O2
Molecular Weight: 418.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06815189 is a phosphodiesterase 2A inhibitor. PF-06815189 also has good selectivity over other phosphodiesterases with, at least, a 1000-fold margin (PDE5/2 selectivity: 2439 nM/0.4 nM). It is also effective at reducing histamine-mediated increases in vascular permeability in the guinea pig Miles Assay.
Source and Classification

PF-06815189 was synthesized through advanced chemical methodologies, including biocatalysis and synthetic organic chemistry. It belongs to the class of phosphodiesterase inhibitors, specifically targeting phosphodiesterase 2A, which plays a crucial role in various physiological processes by regulating intracellular levels of cyclic nucleotides.

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-06815189 involved several key steps that utilized both microbial oxidation and traditional synthetic strategies. The process began with the bromination of a known imidazotriazinone precursor, followed by chlorination with phosphoryl chloride. This was succeeded by a nucleophilic substitution reaction with pyrrolidine, which served as a protecting group during subsequent cross-coupling reactions.

The critical steps in the synthesis included:

  1. Bromination: Conversion of the imidazotriazinone to its bromide form.
  2. Chlorination: Introduction of chlorine via phosphoryl chloride.
  3. Suzuki Coupling: Reaction with boronate under standard Suzuki conditions to form key intermediates.
  4. Final Deprotection: Removal of the pyrrolidine protecting group to yield PF-06815189.
Molecular Structure Analysis

Structure and Data

PF-06815189 has a complex molecular structure characterized by multiple functional groups that enhance its biological activity. Its structural formula includes:

  • An imidazole ring
  • A triazine moiety
  • Various substituents that modulate its pharmacological properties

The molecular formula is C15_{15}H16_{16}ClF3_3N4_4O, indicating the presence of fluorine and chlorine atoms which contribute to its potency and selectivity as a phosphodiesterase inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

PF-06815189 undergoes various chemical reactions that are crucial for its metabolic stability and efficacy. The compound is subject to:

  1. Microsomal Oxidation: This process enhances its metabolic profile, reducing potential drug-drug interactions.
  2. Hydroxylation Reactions: Hydroxylation can improve solubility and alter lipophilicity, impacting absorption and distribution.

The use of late-stage functionalization techniques allows for selective modifications that can optimize the compound's pharmacokinetics without compromising its therapeutic efficacy .

Mechanism of Action

Process and Data

PF-06815189 functions primarily as a selective inhibitor of phosphodiesterase 2A. By inhibiting this enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels lead to enhanced signaling pathways that can improve cardiovascular function and potentially provide therapeutic benefits in various conditions such as heart failure and pulmonary hypertension.

The mechanism involves competitive inhibition where PF-06815189 binds to the active site of phosphodiesterase 2A, preventing the breakdown of cAMP .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-06815189 displays several notable physical and chemical properties:

These properties are critical for determining the compound's formulation and delivery methods in clinical settings .

Applications

Scientific Uses

PF-06815189 has significant potential applications in pharmacology and medicinal chemistry:

  1. Therapeutic Development: As a phosphodiesterase 2A inhibitor, it is being investigated for treating conditions associated with impaired cyclic nucleotide signaling.
  2. Drug Discovery: The methodologies used in synthesizing PF-06815189 serve as models for developing other drug candidates through late-stage functionalization techniques.
  3. Metabolic Studies: Understanding its metabolic pathways can provide insights into drug interactions and help optimize other compounds within similar classes .
Introduction to PF-06815189

PF-06815189 (CAS 2218484-75-2) is a potent and selective small-molecule inhibitor of phosphodiesterase 2A (PDE2A) with an IC₅₀ value of 0.4 nM. Its molecular formula is C₁₉H₁₇F₃N₆O₂, and it features a complex heterocyclic structure centered on an imidazo[5,1-f][1,2,4]triazinone core linked to a trifluoromethylphenyl-substituted pyrazole moiety [1] [5]. This compound emerged from innovative drug design strategies aimed at optimizing metabolic stability while maintaining target potency. As a research compound, PF-06815189 is designated "for research use only" and is not approved for therapeutic applications, though its pharmacological profile positions it as a valuable tool for investigating PDE2A biology and validating novel therapeutic concepts [1] [9].

Rationale for PDE2A Inhibition in Therapeutic Research

PDE2A is a dual-substrate enzyme that hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with its activity potentiated by cGMP binding to regulatory domains. This enzyme is expressed in vascular endothelium, neurons, platelets, and cardiomyocytes, where it critically modulates cyclic nucleotide signaling cascades [2] [8]. Unlike monovalent PDEs (e.g., PDE4 for cAMP, PDE5 for cGMP), PDE2A uniquely integrates signals from both cyclic nucleotides, acting as a nexus for cross-talk between cAMP and cGMP pathways.

Therapeutically, PDE2A inhibition elevates local cAMP concentrations in endothelial cells, promoting cytoskeletal stabilization and reducing vascular permeability. This mechanism is particularly relevant for conditions characterized by pathological vascular leakage:

  • Stroke and Neurological Injury: Preclinical models indicate that PDE2A inhibitors can enhance cerebral endothelial barrier function, potentially mitigating edema formation in ischemic stroke [2] [8].
  • Acute Lung Injury/ARDS: Elevated cAMP in pulmonary vasculature reduces inflammation and endothelial gap formation, suggesting utility in respiratory distress syndromes [2].
  • Heart Failure: PDE2A inhibition may counteract maladaptive hypertrophy and improve diastolic function via cAMP-mediated pathways in cardiomyocytes [8].

Table 1: Therapeutic Rationale for PDE2A Inhibition

Disease AreaProposed Mechanism of ActionKey Pathophysiological Target
Stroke/IschemiacAMP-driven endothelial stabilizationBlood-brain barrier integrity
Acute Lung InjuryReduction in pulmonary vascular permeabilityAlveolar-capillary barrier function
Chronic Heart FailureSuppression of cardiomyocyte hypertrophy pathwaysMyocardial remodeling
Cognitive DisordersEnhanced neuronal cGMP/cAMP signaling for synaptic plasticityHippocampal and cortical circuits

Selective PDE2A inhibitors like PF-06815189 thus represent a strategy to modulate compartmentalized cyclic nucleotide signaling without the off-target effects associated with broader PDE inhibition [2] [4].

Historical Development of Phosphodiesterase Inhibitors

The evolution of PDE inhibitors spans over five decades, beginning with non-selective agents and advancing to isoform-specific therapeutics:

  • First Generation (1960s–1980s): Natural xanthines (theophylline, caffeine) served as prototypical non-selective PDE inhibitors. Theophylline, isolated from tea, was used for asthma and COPD due to its bronchodilatory effects (cAMP/elevation), though its narrow therapeutic index and multi-PDE off-target activity limited utility [3] [6].
  • Second Generation (1990s–2000s): Isoenzyme-specific inhibitors emerged alongside PDE subtype characterization. Milestones included:
  • PDE3 inhibitors (cilostazol) for peripheral artery disease.
  • PDE4 inhibitors (roflumilast) for COPD and inflammatory conditions.
  • PDE5 inhibitors (sildenafil) revolutionizing erectile dysfunction and pulmonary arterial hypertension therapy by enhancing cGMP [6] [10].
  • Third Generation (2010s–Present): Focus shifted to optimizing selectivity within PDE families and addressing limitations like metabolism-based drug interactions. PF-06815189 exemplifies this era, leveraging structural biology and rational design to achieve >1,000-fold selectivity for PDE2A over PDE5 and other isoforms [5] [9].

Table 2: Key Milestones in PDE Inhibitor Development

EraRepresentative AgentsPrimary Target(s)Therapeutic ApplicationsLimitations
1960s–1980sTheophylline, CaffeinePan-PDEAsthma, Apnea, COPDNarrow therapeutic index, broad side effects
1990s–2000sSildenafil (PDE5), Rolipram (PDE4)PDE4/PDE5ED, PAH, COPD, PsoriasisIsoform cross-reactivity (e.g., PDE4→PDE1)
2010s–PresentPF-06815189 (PDE2A), Crisaborole (PDE4)Single-subtype PDEInvestigational: Vascular, Cognitive disordersHigh specificity demands advanced design

This progression underscores a paradigm shift from serendipitous discovery to target-driven design, enabled by structural elucidation of PDE catalytic domains and hybrid screening approaches [3] [8].

PF-06815189: Classification and Pharmacological Relevance

PF-06815189 belongs to the triazinone class of PDE inhibitors, distinguished by its imidazo[5,1-f][1,2,4]triazinone core—a structural motif optimized for PDE2A engagement. Its design originated from lead compound 1 (PDE2A IC₅₀ = 0.6 nM), which suffered from high CYP3A4-mediated clearance and consequent drug–drug interaction risks [2] [4].

Molecular Optimization Strategy

PF-06815189 was synthesized via late-stage microsomal oxidation—an innovative biotransformation approach:

  • Lead Compound Incubation: Compound 1 was incubated with cynomolgus monkey liver microsomes, generating hydroxylated derivatives.
  • Metabolite Screening: Three metabolites (including PF-06815189) were isolated, with PF-06815189 emerging as optimal due to retained potency (IC₅₀ = 0.4 nM) and enhanced metabolic stability [2] [4].
  • Structural Basis: Hydroxymethylation at the imidazotriazinone scaffold reduced lipophilicity (cLogP = 2.0 vs. 3.5 for lead 1), lowering passive permeability (RRCK Pₐₚₚ = 8 × 10⁻⁶ cm/s vs. 23 × 10⁻⁶ cm/s) and promoting renal clearance [2] [5].

Table 3: Key Molecular and Pharmacokinetic Properties of PF-06815189

PropertyValueMethod/Reference
Molecular Weight418.37 g/mol [1] [5]
FormulaC₁₉H₁₇F₃N₆O₂ [1] [9]
IC₅₀ (PDE2A)0.4 nM [1] [5]
Selectivity (PDE5/PDE2A)>1,000-fold [5]
Human Liver Microsomal CLᵢₙₜ<8.0 mL/min/kg [2] [4]
Topological Polar Surface Area101 Ų [2]

Pharmacological Differentiation

PF-06815189 exhibits three key advantages over its predecessor and other PDE inhibitors:

  • Mixed Clearance Profile: Reduced CYP3A4 dependence (scaled intrinsic clearance: HLM CLᵢₙₜ <8 mL/min/kg) combined with increased renal elimination minimizes victim drug–drug interaction risk [2] [4].
  • Enhanced Selectivity: >1,000-fold selectivity over PDE5 (IC₅₀ = 2,439 nM) and negligible activity in a 100+ target BioPrint panel (only Na⁺ channel site 2 showed 17% inhibition at 10 μM) [2] [5].
  • Improved Efficiency Metrics: Lipophilic efficiency (LipE = 7.4) and lipophilic metabolism efficiency (LipMetE = 2.4) surpass lead compound 1 (LipE = 5.9, LipMetE = 1.9), reflecting optimized balance of potency and metabolic stability [2].

Table 4: Selectivity Profile of PF-06815189 Across PDE Isoforms

PDE IsoformIC₅₀ (nM)Selectivity vs. PDE2A
PDE2A0.41-fold (reference)
PDE52,439>6,000-fold
PDE3>10,000>25,000-fold
PDE4>10,000>25,000-fold
PDE9>10,000>25,000-fold

These attributes position PF-06815189 as both a chemical probe for PDE2A biology and a structural template for future cardiovascular and neuroprotective therapeutics. Its development underscores the value of late-stage functionalization in refining ADME properties while preserving target engagement—a strategy applicable to other discovery pipelines burdened by metabolic liabilities [2] [4].

Properties

Product Name

PF-06815189

IUPAC Name

7-(1,3-dimethyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-(hydroxymethyl)-2-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one

Molecular Formula

C19H17F3N6O2

Molecular Weight

418.38

InChI

InChI=1S/C19H17F3N6O2/c1-9-14(17-24-13(8-29)16-18(30)23-10(2)26-28(16)17)15(27(3)25-9)11-4-6-12(7-5-11)19(20,21)22/h4-7,29H,8H2,1-3H3,(H,23,26,30)

InChI Key

XLTUOMBYHVTYOT-UHFFFAOYSA-N

SMILES

O=C1NC(C)=NN2C1=C(CO)N=C2C3=C(C4=CC=C(C(F)(F)F)C=C4)N(C)N=C3C

Solubility

Soluble in DMSO

Synonyms

PF-06815189; PF 06815189; PF06815189;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.